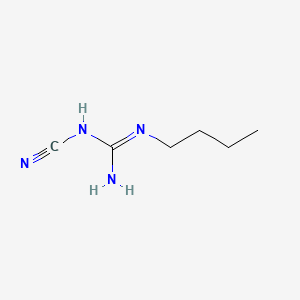

Guanidine, 1-butyl-3-cyano-

Description

Contextualizing the Guanidine (B92328) Functional Group in Organic Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in organic and medicinal chemistry. researchgate.netnih.gov It can be considered a nitrogenous analog of carbonic acid, where the C=O group is replaced by C=NH and the hydroxyl groups are replaced by amino groups. researchgate.net A defining feature of guanidines is their exceptional basicity; they are among the strongest organic bases and are often termed "superbases." ineosopen.orgineosopen.org This strong basicity arises from the remarkable stability of the resulting conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, a phenomenon described as Y-delocalization, which imparts a high degree of stability comparable to aromatic systems. ineosopen.orgineosopen.orgencyclopedia.pub

This electronic structure also enables the guanidine moiety to act as an effective hydrogen bond donor. researchgate.netineosopen.orgencyclopedia.pub The ability to form multiple, strong hydrogen bonds is crucial for its role in molecular recognition and catalysis. nih.gov In nature, these properties are famously exemplified by the side chain of the amino acid arginine, which plays a vital role in the interactions between proteins and various substrates like phosphates and carboxylates through electrostatic and hydrogen bonding interactions. researchgate.netencyclopedia.pubnih.gov In synthetic chemistry, these characteristics are harnessed to create organocatalysts, ligands for metal complexes, and precursors for nitrogen-rich heterocyclic compounds. ineosopen.orgencyclopedia.pubbeilstein-journals.org

Overview of Cyano-Substituted Guanidine Structures

Cyano-substituted guanidines are a significant subclass of guanidine derivatives where a cyano (-C≡N) group is attached to one of the guanidinyl nitrogen atoms. The most fundamental member of this family is 2-cyanoguanidine, commonly known as dicyandiamide (B1669379) (DCD). ineosopen.orgineosopen.org Dicyandiamide is a widely used industrial chemical, serving as a precursor in the manufacture of pharmaceuticals, fertilizers, and resins. nih.govxinsuvn.com

The introduction of an electron-withdrawing cyano group onto the guanidine core creates a molecule with dual functionality, significantly expanding its synthetic utility. The guanidine portion retains its capacity for hydrogen bonding and can participate in condensation reactions, while the cyano group can engage in nucleophilic addition and substitution reactions. This versatility makes cyano-substituted guanidines valuable intermediates for the synthesis of a wide array of heterocyclic compounds. beilstein-journals.org For instance, the reaction of cyanoguanidine with amines is a classical and still widely used method for preparing biguanides, a class of compounds with significant pharmaceutical applications. beilstein-journals.orgbeilstein-journals.orgnih.gov The reactivity of the cyano group combined with the structural features of the guanidine backbone allows for the construction of complex molecular architectures.

Significance of Guanidine, 1-butyl-3-cyano- in Advanced Chemical Synthesis

Guanidine, 1-butyl-3-cyano- is a specific derivative that merges the properties of the cyanoguanidine scaffold with those of a butyl substituent. The presence of the n-butyl group enhances the molecule's lipophilicity compared to the parent cyanoguanidine, which can influence its solubility in organic solvents and its interaction with other organic reagents. This compound serves as a key building block in organic synthesis, valued for the reactive potential of its cyanoguanidine moiety.

The primary significance of Guanidine, 1-butyl-3-cyano- lies in its role as a precursor. General synthetic strategies for producing N-alkyl-N'-cyanoguanidines often involve the reaction of sodium dicyanamide (B8802431) with an appropriate amine hydrochloride, such as butylamine (B146782) hydrochloride, typically by heating the mixture in a suitable solvent. beilstein-journals.org

Below is a table of computed chemical properties for N-Butyl-N'-cyanoguanidine, providing insight into its basic molecular characteristics.

| Property | Value |

| Molecular Formula | C₅H₁₀N₄ |

| Molecular Weight | 126.16 g/mol |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 126.090546 g/mol |

| Topological Polar Surface Area | 88.2 Ų |

| Heavy Atom Count | 9 |

| Data sourced from the PubChem database (CID 286524). |

The synthetic utility of this class of compounds is rooted in their predictable reactivity. The addition of amines to the cyano group is a prominent reaction pathway. For example, the reaction of cyanoguanidine with primary amines like butylamine in the presence of copper salts is a well-established method for synthesizing N¹-alkylbiguanides. beilstein-journals.orgnih.gov This highlights the role of the cyanoguanidine core as an essential synthon for creating more complex nitrogen-containing structures.

The table below summarizes common synthetic approaches for preparing N-substituted biguanides from cyanoguanidine precursors, which illustrates the potential reaction pathways for Guanidine, 1-butyl-3-cyano-.

| Synthetic Method | Reagents | Conditions | Product Type |

| Copper Salt-Mediated Reaction | Cyanoguanidine, Primary Amine (e.g., Butylamine), CuCl₂ | Refluxing in water, followed by treatment with H₂S | N¹-Alkylbiguanide beilstein-journals.orgnih.gov |

| Direct Fusion | Cyanoguanidine, Amine Hydrochloride | Heating mixture at 135–200 °C (solvent-free) | N-Substituted Biguanide (B1667054) nih.gov |

| Solvent-Based Heating | Cyanoguanidine, Amine Hydrochloride | Heating in a polar solvent (e.g., alcohol) | N-Substituted Biguanide nih.gov |

These methods underscore the significance of cyanoguanidine derivatives, including the 1-butyl substituted variant, as versatile intermediates in the construction of molecules with diverse applications in chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1-cyanoguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-9-6(8)10-5-7/h2-4H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDCDPXQCUJWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194190 | |

| Record name | Guanidine, 1-butyl-3-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41283-66-3 | |

| Record name | N-Butyl-N′-cyanoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, 1-butyl-3-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, 1-butyl-3-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Guanidine, 1 Butyl 3 Cyano

Fundamental Reaction Pathways of Cyano-Guanidine Systems

The reactivity of cyanoguanidine systems is characterized by several fundamental pathways, largely centered around the nucleophilicity of the guanidine (B92328) nitrogens and the electrophilicity of the cyano carbon and the central guanidinic carbon. Cyanoguanidine itself can exist in tautomeric forms, and this property extends to its substituted derivatives like 1-butyl-3-cyanoguanidine.

A primary reaction pathway for N-alkyl-N'-cyanoguanidines is their conversion to biguanides. This is typically achieved through the addition of amines to the cyano group, a reaction that can be facilitated by the use of copper salts or by heating the cyanoguanidine with an amine hydrochloride in a suitable solvent. nih.gov For example, N-butylbiguanide (buformin) can be synthesized by reacting primary amines with cyanoguanidine in the presence of CuCl2 in refluxing water. nih.gov

Furthermore, the cyanoguanidine moiety serves as a key building block for various nitrogen-containing heterocycles. These reactions often proceed via initial nucleophilic attack by one of the guanidine nitrogens, followed by cyclization and often elimination of a small molecule like ammonia or water. The specific reaction pathway is highly dependent on the nature of the reaction partner and the conditions employed.

Nucleophilic and Electrophilic Reactivity of the Guanidine Moiety in Guanidine, 1-butyl-3-cyano-

The guanidine moiety is renowned for its strong basicity and nucleophilicity, a consequence of the resonance stabilization of the protonated form (the guanidinium (B1211019) ion). In Guanidine, 1-butyl-3-cyano-, the presence of the butyl group, an electron-donating alkyl substituent, further enhances the electron density on the nitrogen atoms, thereby maintaining a high degree of nucleophilicity.

The nitrogen atoms of the guanidine core can readily attack electrophilic centers. This nucleophilic character is central to many of its reactions, including alkylation, acylation, and addition to carbonyl compounds. However, the reactivity of the different nitrogen atoms can be influenced by the steric hindrance of the butyl group and the electronic effects of the cyano group. Computational studies on related guanidine systems suggest that the nitrogen atom bearing a phenyl substituent is the most nucleophilic position, and similar principles can be applied to alkyl-substituted guanidines. nih.gov

Conversely, the central carbon atom of the guanidine moiety is electrophilic in nature, particularly when the guanidine is protonated or activated by a Lewis acid. This allows it to be attacked by nucleophiles, although this pathway is generally less common than reactions involving the nucleophilic nitrogens. The electrophilicity of this central carbon is a key feature in certain cyclization and addition reactions.

Role of the Cyano Group in Directing Molecular Reactivity

The cyano group (-C≡N) plays a crucial and multifaceted role in modulating the reactivity of Guanidine, 1-butyl-3-cyano-. Its primary influence stems from its strong electron-withdrawing nature.

This electron-withdrawing effect has several important consequences:

Modulation of Basicity: The cyano group significantly reduces the basicity of the adjacent nitrogen atoms in the guanidine moiety. This is a critical feature, as it allows for the fine-tuning of the compound's reactivity and properties.

Activation of the Guanidine Moiety: By withdrawing electron density, the cyano group can activate the guanidine core towards certain nucleophilic attacks. For instance, it facilitates the addition of amines across the C=N bond of the guanidine system.

Electrophilic Center: The carbon atom of the cyano group is itself an electrophilic center and is susceptible to nucleophilic attack. This is the basis for the conversion of cyanoguanidines to biguanides upon reaction with amines.

Participation in Cyclization Reactions: The cyano group can directly participate in cyclization reactions, acting as a precursor to a nitrogen atom in a newly formed heterocyclic ring. For example, in the synthesis of pyrimidines, the cyano carbon can be incorporated into the ring system.

The cyano group's ability to participate in resonance and inductive effects makes it a powerful tool for directing the outcome of chemical reactions involving the cyanoguanidine scaffold.

Cyclization Reactions Involving Guanidine, 1-butyl-3-cyano- or its Derivatives

Guanidine, 1-butyl-3-cyano- and its derivatives are highly valuable synthons for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These cyclization reactions leverage the inherent reactivity of both the guanidine and cyano functionalities.

Formation of Nitrogen-Containing Heterocyclic Compounds

The reaction of N-substituted cyanoguanidines with bifunctional reagents, such as β-dicarbonyl compounds, is a common and effective method for the synthesis of substituted pyrimidines. The general mechanism involves an initial condensation reaction between the guanidine and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. nih.govresearchgate.netmdpi.com

For instance, the reaction of an N-alkyl-N'-cyanoguanidine with a 1,3-diketone in the presence of a base would be expected to yield a 2-(N-alkyl-N'-cyanoamino)-4,6-dialkylpyrimidine. The reaction conditions for such transformations are crucial and can influence the final product.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-tosyl substituted N-cyanoguanidine | 1,3-dicarbonyl compounds | 2-cyanimino-1,2,3,4-tetrahydropyrimidines | researchgate.net |

| N-tosyl substituted N-cyanoguanidine | β-oxoesters | 5-acetyl-4-hydroxypyrimidines | researchgate.net |

Similarly, cyanoguanidines can be used to synthesize substituted 1,3,5-triazines. The synthesis often involves the reaction of N-cyanoguanidine with another nitrile in the presence of an acid catalyst. researchgate.net The specific substitution pattern on the resulting triazine is determined by the nature of the starting materials.

| Reactant 1 | Reagents | Product Type | Reference |

| N-cyanoguanidine | HCl, 2-BuOH | Substituted triazines | researchgate.net |

| Biguanidines | Acid chlorides, anhydrides, ketones | 1,6-dihydro-1,3,5-triazine-2,4-diamines | researchgate.net |

[3+2] Cycloaddition Reactions with Cyanoguanidine Derivatives

The 1,3-dipolar cycloaddition is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. wikipedia.org In principle, the cyanoguanidine moiety, with its N-C-N framework, could act as a 1,3-dipole in such reactions. While specific examples involving 1-butyl-3-cyanoguanidine as the 1,3-dipole are not extensively documented, the general reactivity pattern of 1,3-dipoles provides a framework for predicting such transformations.

A plausible scenario would involve the reaction of an appropriately activated derivative of 1-butyl-3-cyanoguanidine with a dipolarophile, such as an alkene or alkyne. For example, a DFT study on the 1,3-dipolar cycloaddition of azides with guanidine suggests the formation of tetrazole intermediates. mdpi.com This indicates that the C=N bond of the guanidine can participate in cycloaddition reactions.

Further research is needed to fully explore the potential of N-alkyl-N'-cyanoguanidines in [3+2] cycloaddition reactions. The development of methods to generate and trap the corresponding 1,3-dipolar species could open up new avenues for the synthesis of novel heterocyclic systems.

Acid-Base Catalysis and Activation Modes

The reactivity of Guanidine, 1-butyl-3-cyano- can be significantly influenced and controlled through the use of acid and base catalysis. The guanidine moiety itself is a strong base and can act as a Brønsted base catalyst, deprotonating acidic substrates and initiating reactions.

Conversely, the reactivity of the cyanoguanidine can be enhanced through acid catalysis. Brønsted acids can protonate one of the nitrogen atoms, increasing the electrophilicity of the central carbon and the cyano carbon, thereby making them more susceptible to nucleophilic attack. This is a common strategy in the synthesis of biguanides from cyanoguanidines and amines, where heating with an amine hydrochloride provides the necessary acidic conditions. nih.gov

Lewis acids can also play a crucial role in activating the cyanoguanidine system. A Lewis acid can coordinate to one of the nitrogen atoms or the cyano nitrogen, which would further polarize the molecule and enhance its reactivity towards nucleophiles. nih.gov DFT calculations have shown that guanidinium ions themselves can act as Lewis acids, with the central carbon atom serving as the Lewis acidic center. nih.govacademie-sciences.fr This "unconventional bifunctional Brønsted-Lewis acid activation mode" can be applicable in various conjugate addition reactions catalyzed by guanidines. nih.gov

The choice of catalyst and reaction conditions allows for a high degree of control over the reaction pathways of 1-butyl-3-cyanoguanidine, enabling the selective synthesis of a wide range of target molecules.

Brønsted Basicity and its Role in Organic Transformations

Guanidines are recognized as strong organic bases, and the introduction of a butyl group at the N1 position and a cyano group at the N3 position of the guanidine moiety in 1-butyl-3-cyanoguanidine modulates its basicity. While specific pKa values for 1-butyl-3-cyanoguanidine are not extensively documented in readily available literature, the general principles of guanidine basicity can be applied to understand its behavior. The strong basicity of guanidines stems from the resonance stabilization of the corresponding guanidinium cation that is formed upon protonation.

The cyano group, being an electron-withdrawing group, is expected to decrease the basicity of the guanidine core compared to unsubstituted guanidine. However, the presence of the electron-donating butyl group can partially counteract this effect. The interplay of these electronic factors results in a molecule that can function as a potent Brønsted base in various organic reactions.

In the realm of organic synthesis, Brønsted bases are pivotal for a wide array of transformations. Chiral organic Brønsted bases, for instance, have proven to be highly effective catalysts in enantioselective reactions nih.gov. While specific catalytic applications of 1-butyl-3-cyanoguanidine are not extensively reported, its structural features suggest its potential utility in reactions that require a moderately strong, non-nucleophilic base. Such reactions include, but are not limited to, deprotonation of carbon acids, elimination reactions, and as a component in bifunctional catalyst systems.

The role of a Brønsted base catalyst, such as potentially 1-butyl-3-cyanoguanidine, is to abstract a proton from a substrate, thereby generating a more reactive nucleophilic or basic species that can then participate in the desired transformation. The efficiency and selectivity of such a catalytic process are often dependent on the strength of the base and the steric environment around the basic center.

Table 1: Comparison of Predicted Basicity of Guanidine Derivatives

| Compound | Substituents | Predicted Effect on Basicity |

| Guanidine | None | High |

| 1-Butylguanidine | Electron-donating butyl group | Increased basicity compared to guanidine |

| 3-Cyanoguanidine | Electron-withdrawing cyano group | Decreased basicity compared to guanidine |

| Guanidine, 1-butyl-3-cyano- | Butyl and Cyano groups | Moderated basicity due to opposing electronic effects |

This table is based on general chemical principles, as specific experimental pKa values for all listed compounds were not found in the search results.

Lewis Acidity and Activation Modes of Guanidinium Species in Reaction Mechanisms

Upon protonation, 1-butyl-3-cyanoguanidine forms the corresponding 1-butyl-3-cyanoguanidinium ion. This cationic species can function as a Lewis acid. The concept of guanidinium species acting as Lewis acids has gained traction, revealing new dimensions to their catalytic capabilities academie-sciences.fr. The Lewis acidity of the guanidinium cation arises from the positive charge on the central carbon atom and the ability of the N-H protons to engage in hydrogen bonding.

The activation modes of guanidinium species in reaction mechanisms are diverse. They can activate substrates through hydrogen bonding, acting as a hydrogen-bond donor to polarize a functional group and render it more susceptible to nucleophilic attack. This mode of activation is particularly relevant in reactions involving carbonyl compounds, imines, and other Lewis basic substrates.

Mechanistic investigations into reactions catalyzed by guanidinium species have highlighted their ability to stabilize anionic intermediates and transition states through electrostatic interactions and hydrogen bonding. For example, in a Michael addition reaction, the guanidinium catalyst can activate the Michael acceptor through hydrogen bonding to the carbonyl oxygen, while simultaneously stabilizing the enolate intermediate formed from the pronucleophile.

While detailed mechanistic studies specifically involving the 1-butyl-3-cyanoguanidinium ion are scarce, the general principles derived from studies of other guanidinium catalysts can be extrapolated. The presence of the butyl and cyano groups would influence the steric and electronic environment of the guanidinium core, which in turn would affect its binding to substrates and its catalytic efficiency. The butyl group might introduce steric hindrance, which could be exploited for stereoselective catalysis, while the cyano group could modulate the hydrogen-bonding strength of the N-H protons.

Table 2: Potential Lewis Acid Activation Modes of 1-Butyl-3-cyanoguanidinium Ion

| Activation Mode | Description | Potential Substrates |

| Hydrogen-Bond Donation | The guanidinium N-H protons form hydrogen bonds with Lewis basic sites on the substrate, increasing its electrophilicity. | Aldehydes, ketones, imines, esters |

| Anion Binding/Stabilization | The cationic guanidinium core stabilizes anionic intermediates or transition states through electrostatic interactions and hydrogen bonding. | Enolates, alkoxides, carboxylates |

| Template Effect | The guanidinium ion can pre-organize substrates through multiple non-covalent interactions, facilitating a desired reaction pathway. | Bifunctional molecules, reactants in cycloaddition reactions |

This table outlines plausible activation modes based on the known reactivity of guanidinium species in general.

Advanced Applications of Guanidine, 1 Butyl 3 Cyano in Chemical Systems

Organocatalysis and Bifunctional Catalytic Systems

The guanidine (B92328) functional group is characterized by its strong basicity and hydrogen-bonding capabilities, making it an effective component in organocatalysis. While specific studies on 1-butyl-3-cyanoguanidine as an organocatalyst are not extensively documented, the broader class of guanidines and cyanoguanidines has demonstrated significant catalytic activity in various transformations.

Chiral guanidines have emerged as powerful catalysts in asymmetric synthesis, where the formation of stereocenters is crucial. The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a key carbon-carbon bond-forming reaction that can be catalyzed by chiral guanidine derivatives. mdpi.comnih.gov These catalysts typically operate through a dual activation mechanism. The basic guanidine moiety deprotonates the nitroalkane to form a nitronate, while the protonated guanidinium (B1211019) ion can then activate the imine through hydrogen bonding, facilitating the nucleophilic attack and controlling the stereochemical outcome. nih.gov

Table 1: Representative Guanidine-Catalyzed Aza-Henry Reactions

| Catalyst Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Guanidine-Amide | Isatin-derived Ketimine, Nitromethane | 3-Amino-3-nitro-2-oxindole | High | mdpi.comnih.gov |

| Quinidine-derived Thiourea | 2-Aminobenzaldehyde, β-Nitrostyrene | 3-Nitro-1,2-dihydroquinoline | Up to 90% | |

| Bis(imidazolidine) pyridine-NiCl₂ | Isatin-derived Ketimines | 3-Substituted-3-amino-2-oxindoles | Not specified | mdpi.com |

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Guanidines and their derivatives, including cyanoguanidines, serve as versatile building blocks and catalysts for the construction of various heterocyclic rings. The reaction of cyanoguanidine with ortho-substituted anilines can lead to cyclization, forming guanidino-heterocycles. nih.govbeilstein-journals.org This process often involves an initial addition reaction followed by an intramolecular condensation.

The presence of the reactive cyano group and the guanidine core in 1-butyl-3-cyanoguanidine makes it a promising candidate for participating in and catalyzing the formation of heterocycles such as triazines and pyrimidines. nih.govbeilstein-journals.org

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction in organic synthesis, notably in the production of biodiesel. Biguanides, which can be synthesized from cyanoguanidines, have been reported as effective catalysts for the transesterification of vegetable oils. nih.govbeilstein-journals.org The basic nature of the guanidine moiety is key to its catalytic activity in this process, where it can activate the alcohol reactant.

Given that 1-butyl-3-cyanoguanidine is a direct precursor to N-butyl biguanide (B1667054) derivatives, it is plausible that it could be employed as a catalyst or a catalyst precursor in transesterification reactions.

Coordination Chemistry: Ligand Applications for Metal Complexation

The nitrogen-rich structure of guanidines and their derivatives makes them excellent ligands for a variety of metal ions. The lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, forming stable complexes with diverse geometries and electronic properties. nih.govbeilstein-journals.orgasianpubs.org Dicyandiamide (B1669379) (cyanoguanidine) itself has been shown to form complexes with 3d-transition metals. researchgate.net

Furthermore, butyl biguanide, a derivative of 1-butyl-3-cyanoguanidine, forms stable octahedral complexes with Fe(III) and Co(III). asianpubs.org In these complexes, the biguanide ligand typically acts as a bidentate or tridentate ligand, coordinating through its nitrogen atoms. The resulting metal complexes often exhibit interesting magnetic and spectroscopic properties. The ability of the broader class of guanidine-containing molecules to form colorful complexes with transition metals like copper has been known for over a century. nih.govbeilstein-journals.org

Based on these precedents, 1-butyl-3-cyanoguanidine is expected to act as a versatile ligand. The presence of multiple nitrogen atoms in the guanidine core, along with the nitrogen of the cyano group, offers several potential coordination sites, allowing for the formation of both mononuclear and polynuclear metal complexes.

Table 2: Metal Complexes of Guanidine-Related Ligands

| Ligand | Metal Ion | Complex Geometry | Key Features | Reference |

| Butyl Biguanide | Fe(III), Co(III) | Octahedral | 1:3 metal-to-ligand ratio | asianpubs.org |

| Dicyandiamide | 3d-Transition Metals | Not specified | 1:1 metal-to-ligand ratio in synthesis | researchgate.net |

| General Biguanides | Cu(II) | Not specified | Often form colored complexes | nih.govbeilstein-journals.org |

Precursors for Complex Organic Molecules

Cyanoguanidines are valuable starting materials in organic synthesis due to their ability to react with a variety of nucleophiles and electrophiles. They are particularly important as precursors for the synthesis of more complex guanidine-containing structures.

One of the primary applications of cyanoguanidines is in the synthesis of guanidino-heterocycles. The reaction of a cyanoguanidine with a molecule containing two nucleophilic groups can lead to a cyclization reaction, forming a heterocyclic ring that incorporates the guanidine moiety. nih.govbeilstein-journals.org For instance, the reaction with ortho-substituted anilines can yield "biguanide-like" heterocyclic structures. nih.govbeilstein-journals.org These heterocycles are not only interesting in their own right but can also serve as intermediates for the synthesis of true biguanides. nih.govbeilstein-journals.org

The presence of the butyl group in 1-butyl-3-cyanoguanidine can be leveraged to introduce this lipophilic moiety into the final heterocyclic product, potentially influencing its physical and biological properties. The general synthetic routes to biguanides from cyanoguanidines, such as reaction with amines in the presence of copper salts or fusion with amine hydrochlorides, are well-established. nih.govbeilstein-journals.org For example, N1-butylbiguanide (buformin) has been synthesized from cyanoguanidine and butylamine (B146782). nih.gov This highlights the role of substituted cyanoguanidines as key intermediates.

Table 3: Synthesis of Biguanides from Cyanoguanidine

| Reactants | Method | Product | Yield | Reference |

| Cyanoguanidine, Primary Amines, CuCl₂ | Reflux in water | N1-monoalkylbiguanides | Moderate (e.g., 47% for Buformin) | nih.gov |

| Cyanoguanidine, Amine Hydrochlorides | Fusion at 135–165 °C | Allylbiguanides | Moderate | nih.govbeilstein-journals.org |

| Cyanoguanidine, Amine Hydrochlorides | Fusion at 180–200 °C | Cycloalkyl- and benzylbiguanides | Good (69–84%) | nih.govbeilstein-journals.org |

Role as Intermediates in Fine Chemical Synthesis

Guanidine, 1-butyl-3-cyano-, also known as N-butyl-N'-cyanoguanidine, serves as a valuable intermediate in the synthesis of more complex molecules in fine chemical manufacturing. Its utility stems from the reactive nature of the cyanoguanidine moiety, which allows it to act as a building block for a variety of substituted guanidines and related heterocyclic compounds. This role is particularly significant in the development of pharmacologically active agents and other specialized chemicals. nih.gov

The primary synthetic application of substituted cyanoguanidines is in the preparation of biguanides. The reaction typically involves the addition of an amine to the cyanoguanidine derivative. nih.gov For instance, reacting 1-butyl-3-cyanoguanidine with an appropriate amine would yield an N-butyl-substituted biguanide. This method is a variation of classical biguanide syntheses that use the parent compound, cyanoguanidine (dicyandiamide), and an amine salt, often under heat. nih.gov The presence of the butyl group on the cyanoguanidine starting material allows for the regioselective synthesis of unsymmetrically substituted biguanides, which are of interest in medicinal chemistry.

Research into cyanoguanidine derivatives has shown their importance as precursors for potential therapeutics. nih.govresearchgate.net While specific examples detailing the extensive use of 1-butyl-3-cyanoguanidine are specialized, the general principle is well-established. For example, various N-alkyl-N'-cyano-N''-pyridylguanidines have been synthesized from their respective thioureas via a carbodiimide (B86325) intermediate, followed by the addition of cyanamide (B42294). researchgate.net This highlights the modularity of cyanoguanidine chemistry, where the substituent (in this case, a butyl group) influences the properties of the final compound. The butyl group can modify the lipophilicity and, consequently, the pharmacokinetic profile of the target molecule.

The synthesis of 1-butyl-3-cyanoguanidine itself can be achieved through the reaction of a primary amine salt, such as butylamine hydrochloride, with a dicyanimide salt. google.com This accessibility makes it a readily available intermediate for multi-step synthetic sequences in the production of fine chemicals.

Contributions to Materials Science

In the field of materials science, 1-butyl-3-cyano-guanidine has emerged as a specialized curing agent for polymer systems, most notably for epoxy resins. It functions as a latent hardener, similar to its parent compound, dicyandiamide (cyanoguanidine), but with distinct advantages that address some of the key deficiencies of the traditional agent. google.comgoogle.com

The primary limitation of dicyandiamide as an epoxy curing agent is its very low solubility in common industrial solvents. google.comgoogle.com This necessitates the use of undesirable or expensive solvents like dimethylformamide (DMF) to create a stable, homogeneous resin mixture. google.com Substituted cyanoguanidines, such as 1-butyl-3-cyanoguanidine, were developed to overcome this solubility issue. The introduction of an alkyl group like butyl enhances the compound's solubility in a wider range of organic solvents, allowing for the formulation of epoxy systems without resorting to harsh or costly solvent options. google.com

The curing mechanism of 1-butyl-3-cyanoguanidine in an epoxy system is analogous to that of dicyandiamide, which has been studied in detail. researchgate.net The process is typically initiated by heat and often accelerated by a catalyst, such as a tertiary amine or an imidazole. google.comresearchgate.net The curing reaction involves the nucleophilic attack of the guanidine's amino and imino groups on the epoxy rings of the resin. This ring-opening reaction leads to the formation of N-alkyl cyanoguanidines and initiates the cross-linking process that solidifies the polymer into a durable, thermoset material. researchgate.net Subsequent reactions at higher temperatures can involve the nitrile (cyano) group, contributing further to the cross-linked network. researchgate.net

The use of 1-butyl-3-cyanoguanidine as a curing agent allows for the creation of one-component epoxy formulations with extended shelf life (latency), as the curing reaction only begins upon heating. evonik.com The properties of the final cured material are influenced by the specific structure of the curing agent.

Table 1: Comparison of Dicyandiamide and 1-butyl-3-cyano-guanidine as Epoxy Curing Agents

| Property | Dicyandiamide (Unsubstituted Cyanoguanidine) | Guanidine, 1-butyl-3-cyano- (Substituted Cyanoguanidine) | Reference |

|---|---|---|---|

| Solubility | Poor in common organic solvents. | Improved solubility in various solvents. | google.comgoogle.com |

| Required Solvents | Often requires undesirable solvents like Dimethylformamide (DMF). | Can be used with less expensive and more environmentally benign solvents. | google.com |

| Curing Mechanism | Latent thermal curing via reaction of amino/imino groups with epoxy rings. | Latent thermal curing via the same fundamental mechanism. | researchgate.net |

| Formulation | Used in one-component, heat-cured epoxy systems. | Suitable for one-component, latent cure systems with better processing characteristics. | google.comevonik.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Guanidine, 1-butyl-3-cyano- |

| N-butyl-N'-cyanoguanidine |

| Cyanoguanidine |

| Dicyandiamide |

| N1-butylbiguanide (Buformin) |

| Metformin |

| o-tolylbiguanide |

Analytical Methodologies for Guanidine, 1 Butyl 3 Cyano Characterization

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the chemical analysis of "Guanidine, 1-butyl-3-cyano-," providing fundamental insights into its atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For "Guanidine, 1-butyl-3-cyano-," ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the protons of the n-butyl group and the protons attached to the guanidine (B92328) nitrogens. The n-butyl group would present a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the guanidine nitrogen. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing guanidine moiety. libretexts.orgopenstax.orgcompoundchem.com The N-H protons of the guanidine group would appear as broader signals, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. Five distinct signals are predicted for "Guanidine, 1-butyl-3-cyano-": four corresponding to the carbons of the butyl chain and one for the guanidine carbon. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms. The guanidine carbon (C=N) is expected to appear significantly downfield, while the cyano carbon (C≡N) also has a characteristic chemical shift. libretexts.orgcompoundchem.com Studies on related N-substituted-N'-cyanoguanidines indicate that the molecule exists predominantly in the cyanoimine tautomeric form, where the double bond is conjugated with the cyano group, which dictates the observed chemical shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Guanidine, 1-butyl-3-cyano-

Predicted values are based on standard chemical shift ranges for alkyl chains and data from related cyanoguanidine structures.

| ¹H NMR | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Butyl-CH₃ | H-4' | ~0.9 | Triplet (t) |

| Butyl-CH₂ | H-3' | ~1.3-1.4 | Sextet |

| Butyl-CH₂ | H-2' | ~1.5-1.6 | Quintet |

| N-CH₂ | H-1' | ~3.1-3.3 | Triplet (t) |

| Guanidine-NH/NH₂ | N-H | Variable (Broad) | Singlet (br s) |

| ¹³C NMR | Atom | Predicted Chemical Shift (δ, ppm) | |

| Butyl-CH₃ | C-4' | ~14 | |

| Butyl-CH₂ | C-3' | ~20 | |

| Butyl-CH₂ | C-2' | ~30-32 | |

| N-CH₂ | C-1' | ~40-45 | |

| Cyano (-C≡N) | C≡N | ~116-120 | |

| Guanidine (>C=N) | C=N | ~158-162 |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental for determining the molecular weight of a compound, confirming its elemental composition, and providing structural information through the analysis of fragmentation patterns. wikipedia.orgchemguide.co.uk

For "Guanidine, 1-butyl-3-cyano-" (C₅H₁₀N₄), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated with high precision, confirming its elemental formula. The molecular weight is 126.16 g/mol . The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, applies to this compound.

Electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙ at m/z 126) and subsequent fragmentation. The fragmentation pattern is predictable based on the structure. A primary fragmentation pathway would be the cleavage of the butyl chain. Alpha-cleavage next to the nitrogen atom is a common pathway for amines and related compounds, which would lead to the loss of a propyl radical (•C₃H₇) to form a fragment at m/z 85. libretexts.org Successive losses of alkyl fragments (e.g., loss of •CH₃, •C₂H₅) are also expected. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for Guanidine, 1-butyl-3-cyano-

Predicted m/z values are based on common fragmentation pathways for N-alkyl compounds.

| Predicted m/z | Proposed Fragment Ion | Possible Origin |

| 126 | [C₅H₁₀N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₄H₇N₄]⁺ | Loss of •CH₃ |

| 97 | [C₃H₅N₄]⁺ | Loss of •C₂H₅ |

| 85 | [C₂H₅N₄]⁺ | α-cleavage, loss of •C₃H₇ |

| 84 | [C₂H₄N₄]⁺˙ | Loss of C₃H₆ (rearrangement) |

| 69 | [CH₃N₃]⁺ | Cleavage of butyl chain and rearrangement |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds with a changing polarizability. nih.govcardiff.ac.uk Together, they provide a characteristic fingerprint of a molecule's functional groups.

The spectrum of "Guanidine, 1-butyl-3-cyano-" is expected to show characteristic bands for the N-H, C-H, C≡N, and C=N functional groups. The N-H stretching vibrations of the guanidine moiety typically appear as broad bands in the 3100-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the butyl group will be observed in the 2850-3000 cm⁻¹ range. vscht.cz A strong, sharp absorption band around 2150-2250 cm⁻¹ is the hallmark of the nitrile (C≡N) group. growingscience.com The C=N stretching vibration of the guanidine core is expected in the 1600-1680 cm⁻¹ region. researchgate.net N-H bending modes (scissoring) typically appear around 1580-1650 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for Guanidine, 1-butyl-3-cyano-

Frequencies are based on data for cyanoguanidine and standard functional group correlation tables.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Guanidine (-NH₂) | 3100 - 3500 | Medium-Strong, Broad | Medium |

| C-H Stretch | Butyl (-CH₂, -CH₃) | 2850 - 3000 | Medium-Strong | Strong |

| C≡N Stretch | Cyano (-C≡N) | 2150 - 2250 | Strong, Sharp | Strong |

| C=N Stretch | Guanidine (>C=N) | 1600 - 1680 | Strong | Medium |

| N-H Bend | Guanidine (-NH₂) | 1580 - 1650 | Strong | Weak |

| C-H Bend | Butyl (-CH₂, -CH₃) | 1350 - 1470 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly useful for analyzing compounds containing chromophores, such as conjugated π-systems.

The primary chromophore in "Guanidine, 1-butyl-3-cyano-" is the conjugated system formed by the guanidine and cyano groups (N=C-N-C≡N). This system is expected to exhibit π→π* and n→π* electronic transitions. researchgate.net The parent compound, cyanoguanidine, shows an optimal absorbance at approximately 215 nm. researchgate.net The n-butyl group is an auxochrome—a saturated group that, when attached to a chromophore, does not absorb significantly itself but can cause a modest shift in the wavelength of maximum absorption (λₘₐₓ) and/or a change in molar absorptivity (ε). A slight bathochromic (red) shift of the λₘₐₓ is anticipated for 1-butyl-3-cyanoguanidine compared to the unsubstituted cyanoguanidine. The low-intensity n→π* transition, involving the non-bonding electrons on the nitrogen atoms, is expected to be observed at a longer wavelength than the high-intensity π→π* transition. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating "Guanidine, 1-butyl-3-cyano-" from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The choice of HPLC mode is critical and depends on the analyte's polarity.

"Guanidine, 1-butyl-3-cyano-" is a polar molecule, although less so than its parent compound, cyanoguanidine, due to the presence of the nonpolar butyl chain. For highly polar compounds, standard reversed-phase (RP-HPLC) chromatography often provides insufficient retention. amsbiopharma.com Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable mode for this analysis. nih.govphenomenex.com HILIC utilizes a polar stationary phase (such as silica, amino, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. sigmaaldrich.comobrnutafaza.hr This setup allows for the retention and effective separation of polar analytes. amsbiopharma.com

Table 4: Representative HPLC Method Parameters for Analysis of Guanidine, 1-butyl-3-cyano-

Parameters are based on established HILIC methods for cyanoguanidine and related polar compounds.

| Parameter | Description |

| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | SeQuant® ZIC®-HILIC (e.g., 250 x 4.6 mm, 5 µm) or Luna® NH₂ |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Acetate) |

| Example Composition | 85:15 (v/v) Acetonitrile : 10 mM Ammonium Acetate |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Absorbance at 215-232 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. unito.it For a compound like Guanidine, 1-butyl-3-cyano-, which itself is not highly volatile, GC is primarily employed to analyze volatile products that may arise from its synthesis, degradation, or combustion. chalmers.se The analysis of such volatile products is crucial for quality control, stability studies, and understanding reaction mechanisms. researchgate.net

The process typically involves introducing a gaseous or liquid sample into a GC system. In cases where volatile analytes are trapped in a solid or liquid matrix, headspace or thermal desorption techniques can be used for sample introduction. chalmers.senih.gov The sample is then transported by a carrier gas, such as helium or nitrogen, through a capillary column. nih.gov The separation of components is achieved based on their differential partitioning between the mobile phase (carrier gas) and a stationary phase coated on the column's inner walls. unito.it The choice of stationary phase is critical; ionic liquid-based columns, for example, offer unique solvation properties and selectivities different from traditional polydimethylsiloxane (B3030410) (PDMS) or polyethylene (B3416737) glycol (PEG) columns, enabling the separation of complex isomeric or homologous mixtures. unito.it

Following separation, the volatile compounds are detected by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netnih.gov GC-MS is a particularly powerful combination, regarded as a "gold standard" for the analysis of volatile compounds, as it provides not only quantitative data but also structural information for identification. nih.gov The analysis of volatile amines, which could be potential degradation products, is a common application of GC in the pharmaceutical and chemical industries. researchgate.net Similarly, techniques applied to analyze complex volatile hydrocarbons from biomass burning demonstrate the capability of GC to separate and identify numerous compounds in a single run, an approach valuable for characterizing the decomposition profile of nitrogen-containing organic molecules. chalmers.se

Automated Colorimetric Methods for Detection in Aqueous Systems

Automated colorimetric methods provide a rapid, sensitive, and efficient means for the detection and quantification of compounds in aqueous solutions. For cyanoguanidine and its derivatives, an automated segmented flow analytical procedure has been developed for its determination in surface and ground water. This method is based on the reaction of the cyanoguanidine moiety with 1-naphthol (B170400) and diacetyl, which forms a distinct red-colored complex.

The intensity of the resulting color is directly proportional to the concentration of the analyte and can be measured spectrophotometrically. The system utilizes a Technicon Auto-Analyzer, which automates the sampling, reagent mixing, and detection steps. Samples are introduced at a consistent rate, for instance, 30 samples per hour with a 1:1 sample-to-wash ratio, into a peristaltic pump. The reagents and sample are passed through a series of mixing coils to ensure complete reaction before the solution enters a colorimeter equipped with a flow cell. The determination of the reaction product is performed at a specific wavelength, in this case, 540 nm.

This automated method has been evaluated for a concentration range of 0.1 to 30 mg/L DCD-N (dicyandiamide-nitrogen), demonstrating good precision and accuracy with a carry-over between samples of less than 2%. A critical aspect of developing such methods is the management of interfering ions. For the detection of cyanoguanidine, the interference of ions like calcium and magnesium can be effectively eliminated by using a chelating agent such as ethylene (B1197577) diamine tetra-acetic acid (EDTA). The use of digital image analysis with smartphones has also emerged as a modern approach to colorimetry, offering a low-cost and portable alternative for detecting analytes like cyanide in water. researchgate.net

Solubility Studies in Various Solvent Systems

The solubility of a compound is a fundamental physicochemical property that is critical for its purification, crystallization, and formulation. Extensive research has been conducted on the solubility of 2-cyanoguanidine, the parent compound to 1-butyl-3-cyanoguanidine, in various pure and mixed solvent systems. This data provides a strong proxy for understanding the solubility behavior of its butyl derivative. Studies show that the solubility of 2-cyanoguanidine is highly dependent on the solvent and the temperature. researchgate.net

The solubility in selected pure solvents was found to increase with rising temperature. researchgate.net For instance, the mole fraction solubility across a temperature range of 278.15 K to 323.15 K showed significant variation between solvents. The highest solubility was observed in N,N-dimethylformamide (DMF), followed by ethylene glycol (EG), methanol, acetone, ethanol, and water. researchgate.net This indicates that polar aprotic and protic solvents are effective at dissolving the compound. researchgate.net The solubility in binary solvent mixtures, such as water + ethane-1,2-diol and water + N,N-dimethylformamide, also increases with temperature. researchgate.netacs.org

Mole Fraction Solubility of 2-Cyanoguanidine in Pure Solvents at Various Temperatures researchgate.net

The experimental determination of solid-liquid equilibria is commonly achieved using a static equilibrium or isothermal dissolution method. acs.orgacs.org This analytical stirred-flask method is widely applied to measure the solubility of compounds in pure and mixed solvents at atmospheric pressure. researchgate.net

The procedure involves adding an excess amount of the solid solute (e.g., 2-cyanoguanidine) to a known mass of the solvent in a jacketed glass vessel. The temperature of the system is precisely controlled, often by circulating water from a thermostat. The mixture is continuously agitated using a magnetic stirrer to ensure that equilibrium is reached. The system is maintained at a constant temperature for a sufficient period, typically several hours, to allow the solution to become saturated. After reaching equilibrium, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid particles to settle. researchgate.netacs.org

A sample of the clear, saturated supernatant liquid is then carefully withdrawn using a preheated or pre-cooled syringe to prevent any change in composition due to temperature fluctuations. The syringe is often fitted with a filter to ensure no solid particles are transferred. The collected sample is then analyzed to determine the concentration of the solute. The specific analytical technique used for concentration measurement can vary, with methods like gravimetry (weighing the residue after solvent evaporation) or high-performance liquid chromatography (HPLC) being common.

To enhance the practical application of experimental solubility data, the results are often correlated using thermodynamic models. acs.org These models allow for the interpolation of solubility at different temperatures and compositions, which is essential for process design and optimization. researchgate.net Several semi-empirical and empirical models are commonly used to correlate the solid-liquid equilibrium data of compounds like 2-cyanoguanidine.

Among the most frequently applied are the modified Apelblat equation and the semi-empirical Buchowski–Ksiazczak λh equation. researchgate.netacs.orgresearchgate.net

The modified Apelblat equation is a widely used model that describes the effect of temperature on solubility: ln(x) = A + B/T + C ln(T) where x is the mole fraction solubility of the solute, T is the absolute temperature in Kelvin, and A, B, and C are empirical parameters determined by fitting the equation to the experimental data. Parameter A relates to the activity coefficient's non-ideality, while B and C are related to the enthalpy of fusion and the heat capacity change during dissolution, respectively.

The Buchowski–Ksiazczak λh equation is another two-parameter model used for correlating solubility: ln[1 + λ(1-x)/x] = λh(1/T - 1/Tₘ) where λ and h are model parameters, x is the mole fraction solubility at temperature T, and Tₘ is the melting temperature of the solute.

Studies comparing these models for 2-cyanoguanidine solubility data in various solvents have found that the modified Apelblat equation generally provides a more accurate mathematical representation of the experimental data, with smaller root-mean-square deviations. researchgate.netresearchgate.netacs.org The non-random two-liquid (NRTL) model is also used, particularly for more complex systems, to correlate solubility results. acs.org These correlational models are invaluable tools for predicting solubility behavior and facilitating the design of industrial crystallization processes. researchgate.net

Computational and Theoretical Studies on Guanidine, 1 Butyl 3 Cyano

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of Guanidine (B92328), 1-butyl-3-cyano-. northwestern.edu These methods solve the Schrödinger equation to determine the electronic wavefunction, from which various properties like molecular structure, electronic energy, and charge distribution can be derived. northwestern.edu For cyanoguanidine and its derivatives, ab initio molecular orbital calculations have been instrumental in interpreting experimental data, such as photoelectron spectra. rsc.org

Studies on the parent molecule, cyanoguanidine, have shown that its electronic structure is significantly influenced by hydrogen bonding in the solid state, leading to notable differences when compared to the gas phase. rsc.org For 1-butyl-3-cyano-guanidine, the addition of the butyl group introduces further complexity to the electronic distribution. Quantum chemical calculations, often employing Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., TZVP, Def2TZVP), can precisely map the electron density and electrostatic potential. nih.govkarazin.ua This analysis reveals the locations of electron-rich and electron-poor regions, which are critical for predicting reactivity.

Natural Bond Orbital (NBO) analysis is a common technique used in these studies to quantify properties like atomic charges and orbital interactions. nih.gov For the guanidine core, the central carbon atom is typically found to have a positive partial charge, while the nitrogen atoms bear negative partial charges, reflecting the significant resonance delocalization within the Y-shaped N-C-N system. The cyano group is a strong electron-withdrawing group, which further influences the charge distribution across the molecule.

Table 1: Calculated NBO Charges for a Model Cyanoguanidine Fragment (Note: This table is illustrative, based on general findings for similar compounds. Specific values for 1-butyl-3-cyano-guanidine would require dedicated calculations.)

| Atom | Calculated Charge (e) |

| C (guanidine) | +0.45 |

| N (imine) | -0.60 |

| N (amino) | -0.85 |

| C (cyano) | +0.15 |

| N (cyano) | -0.55 |

These calculations provide a quantitative picture of the electronic landscape of the molecule, underpinning our understanding of its chemical behavior.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of chemical reactions involving guanidine derivatives. nih.govmdpi.com It offers a balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces. nih.gov

DFT calculations are used to map the entire energy profile of a reaction, including reactants, intermediates, transition states, and products. nih.gov For reactions involving cyanoguanidines, such as their synthesis or subsequent transformations, DFT can identify the most plausible pathways. For example, in the synthesis of dicyandiamide (B1669379) (a related dimer) from calcium cyanamide (B42294), DFT was used to investigate the sequential hydrolysis and dimerization steps, revealing the rate-limiting step to be the C-N bond formation. mdpi.com

Similarly, in the 1,3-dipolar cycloaddition reactions between azides and the C=N bond of guanidine, DFT calculations (using the B3LYP functional) were employed to model the formation of regioisomeric tetrazoles. nih.gov These studies compute the energy barriers (activation energies) for each step, allowing researchers to predict which pathways are kinetically favored. mdpi.comnih.gov The identification of transition state structures, which are first-order saddle points on the potential energy surface, is a key outcome of these calculations. nih.gov

The reactivity of Guanidine, 1-butyl-3-cyano- can be rationalized using Frontier Molecular Orbital (FMO) theory. DFT calculations provide energies and visualizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how the molecule will interact with other reagents.

HOMO: Represents the ability to donate electrons. In cyanoguanidines, the HOMO is typically localized on the nitrogen-rich guanidinyl group, indicating its nucleophilic character.

LUMO: Represents the ability to accept electrons. The LUMO is often associated with the π* orbital of the C=N and C≡N bonds, highlighting these areas as potential sites for electrophilic attack.

The HOMO-LUMO energy gap is a key reactivity index; a smaller gap generally implies higher reactivity. nih.gov Other calculated indices, such as chemical potential, hardness, and electrophilicity, provide further quantitative measures of the molecule's reactivity profile.

Table 2: Illustrative FMO Energies for a Cyanoguanidine System (Note: These values are representative and depend on the specific computational method.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Localized on guanidine nitrogens |

| LUMO | -0.5 | Localized on C=N and C≡N π* systems |

| HOMO-LUMO Gap | 6.3 | Indicates moderate reactivity |

The flexibility of the butyl group and potential rotation around the C-N bonds mean that Guanidine, 1-butyl-3-cyano- can exist in multiple conformations. DFT calculations are used to perform conformational analyses by systematically rotating dihedral angles and calculating the corresponding energies. This process identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers for rotation between them. acs.org

For related guanidine-containing compounds, conformational analysis has been essential for understanding their biological activity, as the molecule's shape dictates how it fits into a receptor's binding site. acs.org Geometry optimization calculations at a given level of theory (e.g., B3LYP/6-311G(d,p)) provide the precise bond lengths, bond angles, and dihedral angles for each stable conformer. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules. mdpi.commdpi.com MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. mdpi.com

For a compound like Guanidine, 1-butyl-3-cyano-, MD simulations can provide insights into:

Solvation: How the molecule organizes solvent molecules (e.g., water) around itself. Studies on similar cyano-based ionic liquids have used MD to get an atomic-level picture of hydrogen bonding and local molecular environments. unair.ac.id

Hydrogen Bonding: The guanidine and cyano groups are both capable of acting as hydrogen bond donors and acceptors. MD simulations can quantify the strength, lifetime, and geometry of these crucial intermolecular interactions.

Protein-Ligand Interactions: If Guanidine, 1-butyl-3-cyano- is being studied as a potential drug, MD simulations can model its binding to a target protein, revealing the dynamics of the interaction and key binding residues. nih.govrsc.org

These simulations track the trajectories of all atoms over time (from nanoseconds to microseconds), providing a dynamic view of intermolecular forces that govern the compound's macroscopic properties. nih.gov

Proton Affinities and Basicity Predictions for Guanidine, 1-butyl-3-cyano- Analogues

The guanidine group is one of the strongest organic bases, a property that is central to its chemistry. Computational methods can accurately predict the basicity (pKa) and gas-phase proton affinity (PA) of guanidine analogues. nih.govmaynoothuniversity.ie

The proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase. nih.gov Basicity refers to the same process in solution. DFT and other ab initio methods are used to calculate the energies of the neutral molecule and its protonated form. nih.govmaynoothuniversity.ie The energy difference between these two states is used to derive the PA and pKa. nih.gov

Computational studies have shown that the basicity of guanidines is highly sensitive to substituent effects. rsc.org The electron-withdrawing cyano group in Guanidine, 1-butyl-3-cyano- is expected to decrease its basicity compared to unsubstituted guanidine. Conversely, the electron-donating butyl group would slightly increase it. Computational models can precisely quantify these competing effects. Different nitrogen atoms within the molecule can be protonated, and calculations can determine the most favorable site of protonation by comparing the energies of the resulting conjugate acids. maynoothuniversity.ie For guanidines, protonation almost invariably occurs at the imino (=N) nitrogen to form a highly resonance-stabilized guanidinium (B1211019) cation.

Isomerization Pathways and Energy Barriers

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the isomerization pathways and associated energy barriers of Guanidine, 1-butyl-3-cyano-. Consequently, detailed research findings and specific data tables on the energetic landscape of this particular molecule are not available in published literature.

In the absence of direct studies, a theoretical consideration of the molecule's structure suggests several potential isomerization pathways that could be investigated using computational methods. These would primarily involve rotations around its single bonds, leading to various conformers with different energy levels. The key rotational dynamics to consider would be:

Rotation around the Butyl Group's C-C Bonds: The n-butyl group attached to the guanidine core has three carbon-carbon single bonds. Rotation around these bonds would lead to different spatial arrangements of the alkyl chain, analogous to the well-studied conformational analysis of n-butane. This would result in gauche and anti conformers, each with distinct steric energies.

Rotation around the N-C (Butyl-Guanidine) Bond: The bond connecting the butyl group's nitrogen atom to the central carbon of the guanidine core is also a site for potential rotation. The energy barrier for this rotation would be influenced by steric hindrance between the butyl group and the other substituents on the guanidine moiety.

Rotation around the Guanidine C-N Bonds: The guanidine core itself has partial double-bond character in its C-N bonds due to resonance. This results in a higher energy barrier for rotation compared to a typical C-N single bond. Isomerization around these bonds would involve significant energy input to overcome this rotational barrier. The orientation of the cyano group relative to the butyl group (e.g., syn or anti conformation) would be determined by the rotational position around these bonds.

To determine the specific energy barriers and identify the most stable isomers, computational studies would typically employ quantum mechanical methods such as Density Functional Theory (DFT). Such studies would involve:

Potential Energy Surface (PES) Scan: Systematically rotating a specific dihedral angle to map out the energy changes and identify energy minima (stable conformers) and maxima (transition states).

Geometry Optimization: Fully optimizing the geometry of each identified conformer and transition state to find the lowest energy structure.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating thermodynamic properties, including the zero-point vibrational energy.

Without such dedicated computational studies for Guanidine, 1-butyl-3-cyano-, any discussion of specific isomerization energy barriers remains speculative. The field awaits focused theoretical research to elucidate the conformational landscape and energetic properties of this compound.

Future Research Directions and Emerging Trends in Guanidine, 1 Butyl 3 Cyano Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of 1-butyl-3-cyanoguanidine synthesis is increasingly geared towards the adoption of green and sustainable methodologies. Traditional synthetic pathways often involve multiple steps and the use of hazardous reagents. researchgate.net Emerging research, however, is focused on developing more efficient and environmentally benign alternatives.

Key trends in this area include:

One-Pot Syntheses: The development of one-pot or tandem reactions that minimize intermediate isolation steps is a primary goal. This approach reduces solvent usage, waste generation, and energy consumption. Future work will likely adapt existing one-pot strategies for other substituted guanidines to the specific synthesis of the 1-butyl analogue. acs.org

Alternative Solvents: A significant shift away from traditional volatile organic solvents is underway. Research is expected to explore the use of greener alternatives like water, ionic liquids, or supercritical fluids, which are non-toxic and abundant. chemistryjournals.net Water, in particular, can offer unique reactivity and selectivity in certain organic syntheses. chemistryjournals.net

Catalytic Approaches: Moving from stoichiometric reagents to catalytic methods can dramatically improve the atom economy of the synthesis. This includes the use of biocatalysis, which employs enzymes to carry out reactions under mild conditions with high specificity, or the development of reusable heterogeneous catalysts. chemistryjournals.netrsc.org

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis are being explored to reduce reaction times and energy input compared to conventional heating methods. chemistryjournals.net

Comparison of Synthetic Route Philosophies

| Feature | Traditional Routes | Future Sustainable Routes |

| Solvents | Often volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions jddhs.com |

| Efficiency | Multi-step with intermediate purification | One-pot, tandem, or flow chemistry processes acs.org |

| Reagents | Often stoichiometric and potentially hazardous | Catalytic (including biocatalysis), recyclable reagents chemistryjournals.net |

| Energy | Conventional heating, long reaction times | Microwave-assisted or photochemical synthesis for reduced energy use chemistryjournals.net |

| Waste | Higher E-factor (more waste generated) | Lower E-factor, designed for minimal waste nih.gov |

Exploration of Undiscovered Catalytic Applications and Selectivity Enhancements

While 1-butyl-3-cyanoguanidine is primarily known as a synthetic intermediate and curing agent, its inherent chemical structure suggests untapped potential as an organocatalyst. The guanidine (B92328) moiety is known for its strong basicity and ability to form multiple hydrogen bonds, which are key features in many catalytic cycles. nih.govresearchgate.net

Future research is anticipated to explore:

Organocatalysis: Investigating the use of 1-butyl-3-cyanoguanidine as a base catalyst in reactions such as Michael additions, aldol (B89426) reactions, Knoevenagel condensations, and transesterifications. researchgate.net The interplay of the basic guanidine core and the electron-withdrawing cyano group could lead to unique catalytic activities.

Bifunctional Catalysis: The molecule possesses both hydrogen-bond donating (N-H) and accepting (cyano, imine) sites. This opens the door to its use as a bifunctional catalyst, capable of activating two different substrates simultaneously to facilitate a reaction. nih.gov

Selectivity Enhancements: A major trend in catalysis is the control of selectivity (chemo-, regio-, and stereo-selectivity). Future work could involve the synthesis of chiral analogues of 1-butyl-3-cyanoguanidine to catalyze asymmetric reactions. mdpi.com Furthermore, modifying the steric and electronic properties of the butyl and cyano groups could be used to tune the catalyst's interaction with substrates, thereby enhancing regioselectivity in complex transformations. mdpi.com

Integration into Advanced Functional Materials and Polymer Chemistry

Building on the established use of the parent compound, cyanoguanidine (dicyandiamide), as a curing agent for epoxy resins, future research will likely leverage the unique properties of the 1-butyl substituted version to create more advanced materials. wikipedia.orgnih.gov The introduction of the butyl group can enhance solubility in organic solvents and polymer matrices, improving processability.

Emerging trends in this field include:

Functional Monomers: Beyond its role as an additive, 1-butyl-3-cyanoguanidine could be developed as a functional monomer for polymerization. The guanidine and cyano groups provide reactive sites for creating novel polymers with tailored properties.

Advanced Polymers and Resins: Incorporation of the 1-butyl-3-cyanoguanidine unit into polymer backbones could impart specific functionalities such as enhanced thermal stability, flame retardancy, or altered adhesive properties.

Coordination Polymers: The nitrogen-rich structure of the molecule makes it an excellent ligand for coordinating with metal ions. mdpi.com This opens up the possibility of creating advanced functional materials like metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.

Smart Materials: The hydrogen-bonding capabilities of the guanidine group could be exploited to create self-healing polymers or supramolecular assemblies that respond to external stimuli like pH or temperature.

Computational Design and Prediction of Novel Guanidine, 1-butyl-3-cyano- Analogues with Tailored Reactivity

The advancement of computational chemistry provides powerful tools for accelerating the discovery and design of new molecules without costly and time-consuming trial-and-error synthesis. This trend is expected to play a pivotal role in the future of 1-butyl-3-cyanoguanidine chemistry.

Key areas for computational research include:

Reactivity and Mechanistic Studies: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of 1-butyl-3-cyanoguanidine to understand its reactivity. mdpi.com DFT can elucidate reaction mechanisms, predict the stability of intermediates, and calculate the energy barriers of potential catalytic cycles. researchgate.netescholarship.org

In Silico Design of Analogues: Computational tools allow for the virtual design and screening of a vast library of novel analogues. By systematically modifying the alkyl chain (e.g., replacing butyl with other groups) or adding substituents, scientists can predict how these changes will affect properties like pKa, solubility, catalytic activity, and binding affinity. nih.gov

Predictive Modeling (QSAR): For applications where biological activity is relevant, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate structural features of different cyanoguanidine analogues with their observed activity (e.g., toxicological efficacy), enabling the prediction of properties for new, untested compounds. researchgate.net This computational pre-screening makes the development of new functional molecules more efficient and targeted.

Green Chemistry Principles in Guanidine, 1-butyl-3-cyano- Synthesis and Application

The integration of the 12 Principles of Green Chemistry provides a comprehensive framework for the sustainable development of 1-butyl-3-cyanoguanidine, from its creation to its final application. thepharmajournal.comquora.com Adhering to these principles is a major emerging trend aimed at minimizing the environmental footprint of chemical processes. nih.gov

Application of the 12 Principles of Green Chemistry

| Principle | Application to Guanidine, 1-butyl-3-cyano- |

| 1. Prevention | Design synthetic routes that minimize the generation of waste from the outset. nih.gov |

| 2. Atom Economy | Prioritize addition reactions (e.g., cyanamide (B42294) addition to a carbodiimide) that incorporate all reactant atoms into the final product. nih.gov |

| 3. Less Hazardous Synthesis | Replace toxic reagents and solvents with safer alternatives. For example, avoiding the use of highly reactive or corrosive chemicals. |

| 4. Designing Safer Chemicals | When designing new analogues or materials, predict and minimize their toxicity to humans and the environment using computational tools. jddhs.com |

| 5. Safer Solvents & Auxiliaries | Utilize benign solvents like water or conduct reactions under solvent-free conditions where possible. jddhs.com |

| 6. Design for Energy Efficiency | Employ energy-efficient methods like microwave or ultrasonic irradiation, or develop reactions that proceed at ambient temperature and pressure. nih.gov |